

# "2-(2-Aminopropan-2-yl)aniline" molecular weight and formula

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## Compound of Interest

Compound Name: 2-(2-Aminopropan-2-yl)aniline

Cat. No.: B2865318

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An In-depth Technical Guide to **2-(2-Aminopropan-2-yl)aniline** for Advanced Research and Drug Development

**Authored by: A Senior Application Scientist**

## Introduction

In the landscape of modern medicinal chemistry and drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a privileged structure in the design of enzyme inhibitors and receptor modulators. This guide focuses on a specific, highly functionalized aniline derivative: **2-(2-Aminopropan-2-yl)aniline**. The introduction of a tertiary alkylamine group at the ortho position creates a unique three-dimensional structure and introduces a second basic center, offering novel steric and electronic properties for molecular design.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core properties, plausible synthetic routes with mechanistic insights, its emerging role in drug discovery, and detailed protocols for its application in synthetic workflows.

## Core Compound Data and Physicochemical Properties

**2-(2-Aminopropan-2-yl)aniline** is an aromatic amine characterized by a primary aniline amine and a tertiary aminopropane substituent. These features significantly influence its chemical behavior and potential as a scaffold in medicinal chemistry.

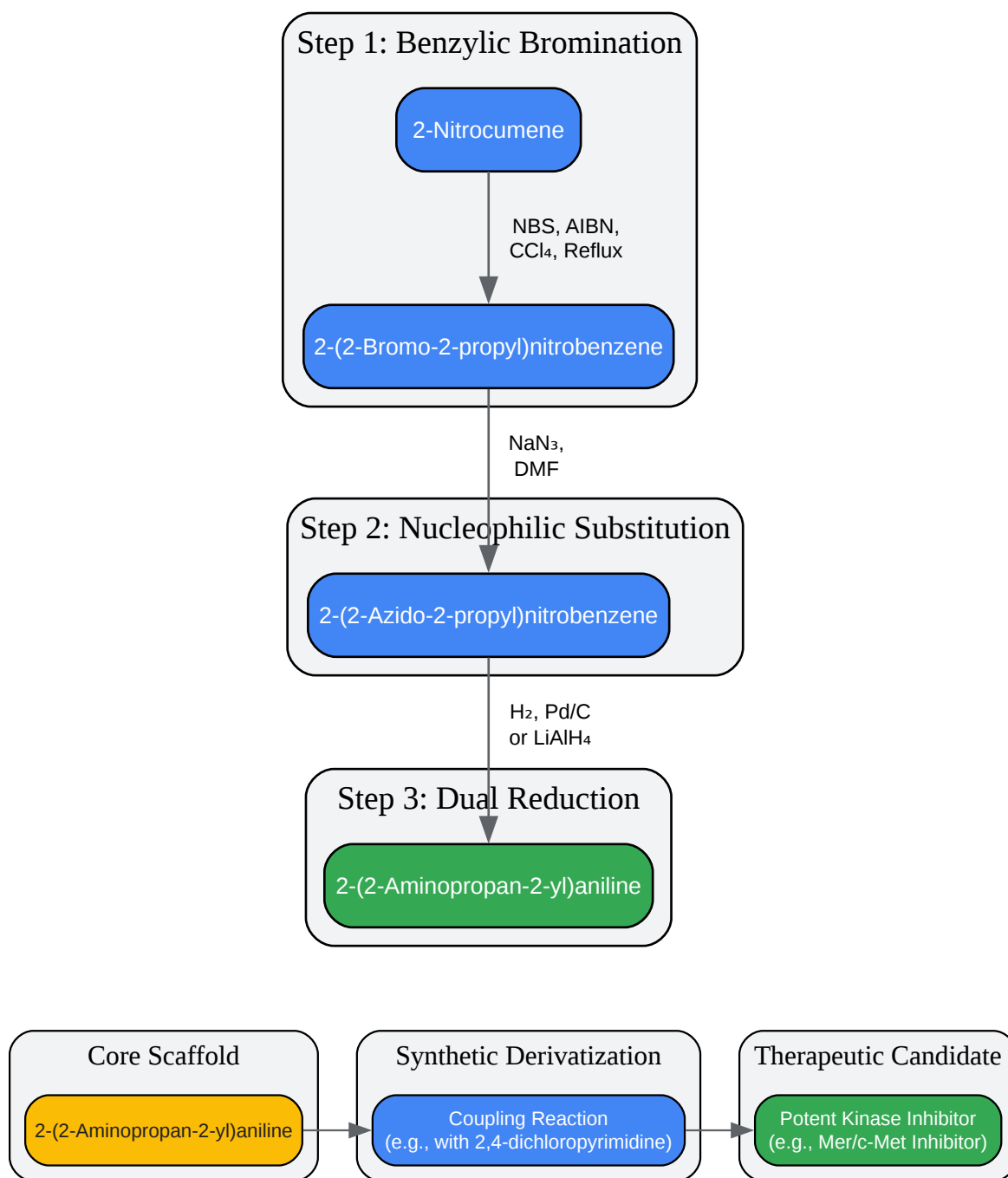
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub>	[1][2]
Molecular Weight	150.22 g/mol	[1][3]
CAS Number	229326-17-4	[1][3]
Canonical SMILES	<chem>CC(C)(C1=CC=CC=C1N)N</chem>	[2]
Monoisotopic Mass	150.11569 Da	[2]

The presence of two amine groups with different basicities (pKa), the aromatic ring, and the aliphatic side chain gives the molecule a distinct profile. The aniline nitrogen is less basic due to the delocalization of its lone pair into the aromatic system, while the tertiary amine on the propane group is more basic and readily protonated. This differential reactivity can be strategically exploited in multi-step syntheses.

## Synthesis and Mechanistic Rationale

The synthesis of **2-(2-Aminopropan-2-yl)aniline** is not trivially documented in standard literature, but a logical and efficient pathway can be devised based on established organic chemistry principles. A common strategy for preparing substituted anilines involves the functionalization of a nitrobenzene precursor, followed by the reduction of the nitro group to the desired aniline.

A plausible two-step synthetic approach is outlined below, starting from 2-nitrocumene. This pathway is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.



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## References

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- 2. PubChemLite - 2-(2-aminopropan-2-yl)aniline (C<sub>9</sub>H<sub>14</sub>N<sub>2</sub>) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 3. 229326-17-4|2-(2-Aminopropan-2-yl)aniline|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
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